molecular formula C9H12Cl2N2O2 B12097916 Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Cat. No.: B12097916
M. Wt: 251.11 g/mol
InChI Key: KZNIRDNPJNQRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3. It is often used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Edoxaban . This compound is characterized by its pyridine ring substituted with a chlorine atom and an ethyl ester group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Procedure: The 5-chloropyridine-2-amine is reacted with ethyl bromoacetate under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: Ethyl 2-((5-chloropyridin-2-yl)amino)acetic acid.

    Reduction: Reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride, particularly in its role as an intermediate in drug synthesis, involves its conversion to active pharmaceutical ingredients. For instance, in the synthesis of Edoxaban, it acts as a precursor that undergoes further chemical transformations to yield the active drug, which then inhibits factor Xa, a key enzyme in the coagulation pathway .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-bromopyridin-2-yl)amino)acetate hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-((5-fluoropyridin-2-yl)amino)acetate hydrochloride: Contains a fluorine atom instead of chlorine.

    Ethyl 2-((5-iodopyridin-2-yl)amino)acetate hydrochloride: Iodine atom replaces chlorine.

Uniqueness

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is unique due to its specific reactivity profile, which is influenced by the chlorine atom on the pyridine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals where the chlorine substituent plays a crucial role in the biological activity of the final product .

Biological Activity

Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and applications in drug synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClN2O3C_9H_{10}ClN_2O_3 and a molecular weight of 265.09 g/mol. The compound features a pyridine ring substituted with chlorine, which contributes to its unique reactivity and biological properties. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

The primary mechanism of action for this compound involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. Notably, it is used in the production of Edoxaban, a direct factor Xa inhibitor employed in anticoagulant therapy. The compound undergoes further chemical transformations to yield Edoxaban, which inhibits factor Xa, a crucial enzyme in the coagulation pathway .

Biological Activity

Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate exhibit notable biological activities, including:

  • Anticoagulant Activity : As mentioned, its role in synthesizing Edoxaban highlights its importance in developing anticoagulant medications.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in various therapeutic applications .
  • Anticancer Properties : Preliminary studies suggest that derivatives may exhibit anticancer activity, although further research is needed to elucidate these effects fully .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study A (2023) Investigated the synthesis of Edoxaban from Ethyl 2-((5-chloropyridin-2-yl)amino)acetate; confirmed its efficacy as a factor Xa inhibitor with IC50 values indicating potent activity .
Study B (2022) Explored the enzyme inhibition properties; demonstrated that compounds derived from Ethyl 2-((5-chloropyridin-2-yl)amino)acetate exhibit significant inhibition against specific enzymes linked to cancer progression .
Study C (2021) Analyzed the pharmacokinetic properties of Edoxaban; highlighted the relevance of Ethyl 2-((5-chloropyridin-2-yl)amino)acetate as a key precursor in drug development .

Applications in Drug Development

This compound is not only pivotal in synthesizing anticoagulants but also shows promise in developing other therapeutic agents:

  • Pharmaceutical Industry : Used as an intermediate for various pharmaceuticals, including anti-cancer and anti-inflammatory drugs .
  • Agrochemical Applications : Its derivatives are explored for use in agrochemicals, including herbicides and fungicides .
  • Research and Development : Serves as a starting material for synthesizing new compounds with potential therapeutic benefits .

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]acetate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8;/h3-5H,2,6H2,1H3,(H,11,12);1H

InChI Key

KZNIRDNPJNQRGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=C1)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.